molecular formula C7H4F4O B1294388 4-(Trifluoromethoxy)fluorobenzene CAS No. 352-67-0

4-(Trifluoromethoxy)fluorobenzene

Cat. No. B1294388
CAS RN: 352-67-0
M. Wt: 180.1 g/mol
InChI Key: JULMJGDXANEQDP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex fluorinated benzene derivatives is a topic of significant interest due to their potential applications in various fields. In the study of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene, the compound was synthesized through aromatic nucleophilic substitution, where lithium dimesitylphosphide reacted with hexafluorobenzene . This process led to the formation of a sterically hindered tetrafluorobenzene derivative. Further chemical modifications of this compound were achieved by oxidation and methylation, resulting in bis(phosphoryl)benzene and bis(phosphonio)benzene derivatives . These reactions highlight the reactivity of fluorinated benzene rings towards nucleophilic substitution and the ability to introduce various functional groups.

Molecular Structure Analysis

The molecular structures of the synthesized fluorinated benzene derivatives were confirmed using conventional spectroscopic methods, including 19F NMR spectroscopy, which reflected their crowded molecular structures . X-ray crystallography provided further insights, revealing unusually large bond angles around the phosphorus atoms in the compounds . This structural analysis is crucial for understanding the electronic and steric effects of substituents on the benzene ring, which can influence the reactivity and properties of the molecules.

Chemical Reactions Analysis

The reactivity of the synthesized fluorinated benzene derivatives was explored through their interactions with butyllithium and phenyllithium, leading to the formation of more crowded difluorobenzene derivatives . These reactions demonstrate the potential of fluorinated benzene compounds to undergo further functionalization, expanding the diversity of fluorinated aromatic compounds available for various applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzene derivatives are influenced by the presence of fluorine atoms and additional substituents on the benzene ring. The electrochemical measurements carried out in the study of tetrafluorobenzene derivatives provided insights into their redox properties, which are important for applications in materials science and catalysis . The presence of fluorine atoms can significantly alter the electronic properties of the benzene ring, affecting its reactivity and interactions with other molecules.

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : The trifluoromethoxy (CF3O) group, which includes “4-(Trifluoromethoxy)fluorobenzene”, has become a novel moiety in various fields because of its unique features .
    • Methods of Application : Despite the promising applications, the synthesis of CF3O-containing compounds is still a challenge due to indirect synthetical strategies and volatile reagent which is hard to handle . Until very recently, several innovative reagents were developed to facilitate the trifluoromethoxylation reaction and make CF3O-containing compounds more accessible .
    • Results or Outcomes : The development of these new reagents has made the synthesis of CF3O-containing compounds more accessible, opening up new possibilities for their use in various fields .
  • Scientific Field: Synthesis

    • Application : “4-(Trifluoromethoxy)fluorobenzene” is used for synthesis .
    • Methods of Application : The specific methods of application or experimental procedures for this compound in synthesis are not detailed in the source .
    • Results or Outcomes : The outcomes of using this compound in synthesis are not detailed in the source .
  • Scientific Field: Organic Synthesis

    • Application : “4-(Trifluoromethoxy)fluorobenzene” is used as a reagent in organic synthesis .
    • Methods of Application : The specific methods of application or experimental procedures for this compound in organic synthesis are not detailed in the source .
    • Results or Outcomes : The outcomes of using this compound in organic synthesis are not detailed in the source .
  • Scientific Field: Trifluoromethoxylation Reagents

    • Application : “4-(Trifluoromethoxy)fluorobenzene” is used in the development of new trifluoromethoxylation reagents .
    • Methods of Application : Several innovative reagents were developed to facilitate the trifluoromethoxylation reaction and make CF3O-containing compounds more accessible .
    • Results or Outcomes : The development of these new reagents has made the synthesis of CF3O-containing compounds more accessible, opening up new possibilities for their use in various fields .

Safety And Hazards

4-(Trifluoromethoxy)fluorobenzene is classified as highly flammable liquid and vapor (Hazard Statement: H225). It is recommended to keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. The container should be kept tightly closed . In case of skin or eye contact, immediate medical attention is required .

properties

IUPAC Name

1-fluoro-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4O/c8-5-1-3-6(4-2-5)12-7(9,10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JULMJGDXANEQDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40188699
Record name p,alpha,alpha,alpha-Tetrafluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40188699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethoxy)fluorobenzene

CAS RN

352-67-0
Record name 1-Fluoro-4-(trifluoromethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=352-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Trifluoromethoxy)fluorobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000352670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p,alpha,alpha,alpha-Tetrafluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40188699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p,α,α,α-tetrafluoroanisole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.931
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(TRIFLUOROMETHOXY)FLUOROBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GY6RDC3FBT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Stupperich, R Konle, C Eckerskorn - Biochemical and biophysical …, 1996 - Elsevier
In vitro experiments with 3,4-dimethoxybenzoate-inducedSporomusaenzymes evaluated a broad O-methyl ether cleavage capacity. The O-demethylase activity hydrolized the methyl-…
Number of citations: 17 www.sciencedirect.com

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